2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
Description
This compound features a 1,3-thiazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is linked to a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl moiety, while the 2-position of the thiazole is substituted with a 3-methylbutylamino group.
Properties
Molecular Formula |
C18H22N6OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(3-methylbutylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H22N6OS/c1-13(2)7-8-20-18-23-16(10-26-18)17(25)22-15-5-3-14(4-6-15)9-24-12-19-11-21-24/h3-6,10-13H,7-9H2,1-2H3,(H,20,23)(H,22,25) |
InChI Key |
QAKKFHXOMSWROA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Ring
The thiazole backbone is typically synthesized via the Hantzsch thiazole synthesis , which involves cyclization of α-haloketones with thioamides. For this compound, 4-chloroacetoacetate reacts with thiourea derivatives under basic conditions to form the 4-carboxamide-thiazole intermediate.
Reaction Conditions
Functionalization with the 3-Methylbutylamino Group
The 3-methylbutylamine side chain is introduced through nucleophilic substitution at the C2 position of the thiazole ring. This step requires activation of the thiazole’s C2 position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to generate a reactive chloride intermediate.
Representative Reaction
Key Parameters
-
Molar Ratio: 1:1.2 (thiazole-Cl:amine)
-
Reaction Time: 6–8 hours
-
Yield: 50–65%
Coupling with the 4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl Group
The final step involves amidating the thiazole-4-carboxamide with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline. This is achieved using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) .
Optimized Protocol
| Parameter | Value |
|---|---|
| Coupling Agent | EDC (1.2 equiv) |
| Activator | NHS (1.5 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–16 hours |
| Yield | 40–55% |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF enhance nucleophilicity in the amination step, while DCM improves coupling efficiency by minimizing side reactions.
Temperature Control
Catalytic Additives
-
Base Catalysts: Triethylamine (TEA) neutralizes HCl byproducts during amination.
-
Acid Scavengers: Molecular sieves or polymer-supported scavengers improve coupling yields.
Purification and Analytical Characterization
Purification Techniques
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups, affecting their biological properties.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of this compound typically involves the combination of thiazole and triazole moieties, which are known for their diverse biological activities. The structural framework allows for modifications that can enhance its pharmacological properties. For instance, the incorporation of the 3-methylbutyl group is believed to influence the compound's lipophilicity and solubility, which are critical for bioavailability.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For example, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the cytotoxic effects of thiazole derivatives on different cancer cell lines, suggesting that the incorporation of triazole enhances these effects due to its ability to interact with specific biological targets .
Antimicrobial Activity
The triazole moiety is recognized for its antifungal properties. Compounds containing triazoles have been utilized in treating fungal infections due to their ability to inhibit fungal enzyme activity. The compound may exhibit similar antimicrobial properties, making it a candidate for further investigation in antifungal drug development.
Anti-inflammatory Effects
Studies have demonstrated that thiazole derivatives can possess anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Anticancer Studies : In vitro studies on thiazole derivatives demonstrated IC50 values indicating potent anticancer activity against various cell lines (e.g., MCF7 breast cancer cells), supporting the hypothesis that modifications to the structure can enhance efficacy .
- Antifungal Applications : Clinical trials involving triazole derivatives have shown promising results in treating systemic fungal infections, with compounds demonstrating lower toxicity profiles compared to traditional antifungals .
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It could modulate cellular signaling pathways, affecting cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
*Estimated based on molecular formula.
Biological Activity
The compound 2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a synthetic derivative that incorporates both thiazole and triazole moieties. These structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on existing literature and research findings.
Structure and Properties
The compound's structure can be broken down into three main components:
- Thiazole Ring : Known for its role in various biological activities.
- Triazole Moiety : Associated with significant pharmacological effects.
- Alkyl Amino Group : The presence of the 3-methylbutyl group may influence the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings often exhibit antimicrobial properties . A study demonstrated that similar triazole derivatives showed effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis .
Anticancer Properties
Compounds with triazole structures have been reported to possess anticancer activity . For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cells is a significant area of research .
Table 1: Summary of Anticancer Activity
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored in various studies. These compounds may inhibit cyclooxygenases (COX-1 and COX-2), which play crucial roles in the inflammatory process. The compound under discussion is hypothesized to exhibit similar effects based on its structural characteristics .
Study 1: Synthesis and Biological Evaluation
A recent study synthesized several thiazole-triazole derivatives, including the target compound. The evaluation revealed significant cytotoxicity against several cancer cell lines with an IC50 value indicating potent activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was found that they can modulate signaling pathways related to apoptosis and cell proliferation, enhancing their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide?
- Methodology : The synthesis involves multi-step organic reactions, including:
- Amide coupling : Reacting thiazole-4-carboxylic acid derivatives with substituted phenylamines under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF or DCM .
- Triazole incorporation : Utilizing Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole moiety, as demonstrated in analogous compounds .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Compare experimental and NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to validate the thiazole-triazole core and substituent positions .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, S content (deviation < 0.4% from theoretical values) to ensure purity .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the compound’s biological activity (e.g., antimicrobial or enzyme inhibition)?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., tyrosinase or bacterial enzymes), focusing on triazole-thiazole interactions with active-site residues .
- In vitro assays :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (24–48 hr incubation) .
- Enzyme inhibition : Measure IC values via spectrophotometric methods (e.g., tyrosinase inhibition using L-DOPA substrate) .
- Controls : Include reference inhibitors (e.g., kojic acid for tyrosinase) and solvent-only controls to validate results .
Q. How can discrepancies between calculated and experimental elemental analysis data be resolved?
- Troubleshooting steps :
- Re-purification : Re-crystallize the compound to remove residual solvents or byproducts .
- Complementary techniques : Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and -NMR integration of proton environments .
- Synthesis verification : Repeat critical steps (e.g., CuAAC reaction) under inert atmosphere (N) to prevent oxidation artifacts .
Q. What strategies are effective for optimizing reaction conditions to improve yield?
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 model) to test variables:
- Temperature : Reflux (80–100°C) vs. microwave-assisted synthesis (100–120°C) .
- Catalyst systems : Compare CuI/NEt vs. Ru-based catalysts for triazole formation .
- Process analytics : Monitor reaction progress via TLC or inline FTIR to identify rate-limiting steps .
Q. How can structure-activity relationships (SAR) be analyzed for substituent variations in this compound?
- Methodology :
- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing 3-methylbutyl with cyclohexyl or fluorophenyl groups) using parallel synthesis .
- Data correlation : Use multivariate analysis (e.g., PCA or PLS regression) to link structural features (e.g., logP, polar surface area) with bioactivity .
- Crystallography : Resolve X-ray structures of key analogs to correlate conformation (e.g., triazole dihedral angles) with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
